N-{4-Chloro-2-[1-(phenylsulfanyl)butyl]phenyl}acetamide
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Overview
Description
N-{4-Chloro-2-[1-(phenylsulfanyl)butyl]phenyl}acetamide is an organic compound with the molecular formula C16H18ClNOS It is characterized by the presence of a chloro-substituted phenyl ring, a phenylsulfanyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-Chloro-2-[1-(phenylsulfanyl)butyl]phenyl}acetamide typically involves the reaction of 4-chloro-2-nitroaniline with 1-(phenylsulfanyl)butylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and quality control measures. The use of large-scale reactors, automated systems, and advanced analytical techniques ensures the efficient and consistent production of the compound .
Chemical Reactions Analysis
Types of Reactions
N-{4-Chloro-2-[1-(phenylsulfanyl)butyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic aromatic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds .
Scientific Research Applications
N-{4-Chloro-2-[1-(phenylsulfanyl)butyl]phenyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-{4-Chloro-2-[1-(phenylsulfanyl)butyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-Chloro-phenyl)-2-phenylsulfanyl-acetamide: Similar structure but lacks the butyl group.
2-Phenyl-N-(2,2,2-trichloro-1-(4-chloro-phenylsulfanyl)-ethyl)-acetamide: Contains additional chloro groups and a different acetamide structure
Uniqueness
N-{4-Chloro-2-[1-(phenylsulfanyl)butyl]phenyl}acetamide is unique due to the presence of the butyl group, which may influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .
Properties
CAS No. |
64872-87-3 |
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Molecular Formula |
C18H20ClNOS |
Molecular Weight |
333.9 g/mol |
IUPAC Name |
N-[4-chloro-2-(1-phenylsulfanylbutyl)phenyl]acetamide |
InChI |
InChI=1S/C18H20ClNOS/c1-3-7-18(22-15-8-5-4-6-9-15)16-12-14(19)10-11-17(16)20-13(2)21/h4-6,8-12,18H,3,7H2,1-2H3,(H,20,21) |
InChI Key |
CJWACZOUBMETPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=C(C=CC(=C1)Cl)NC(=O)C)SC2=CC=CC=C2 |
Origin of Product |
United States |
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